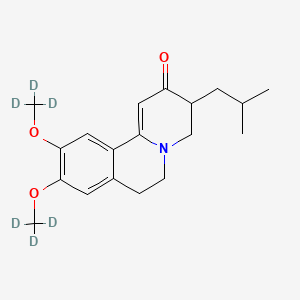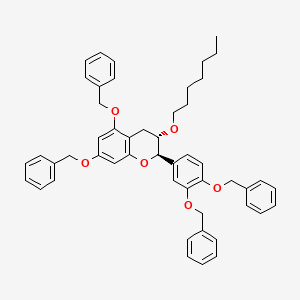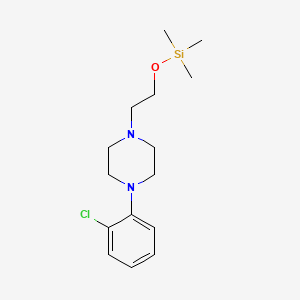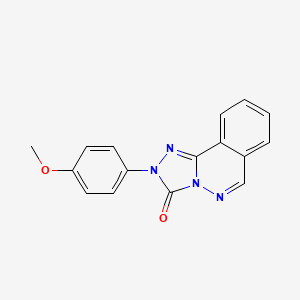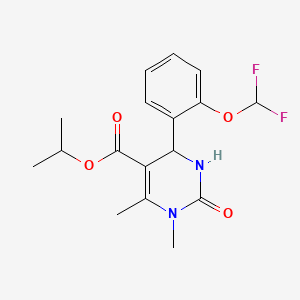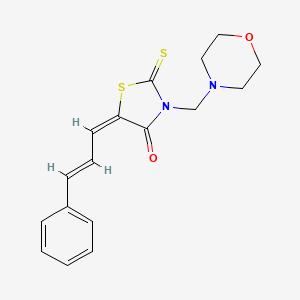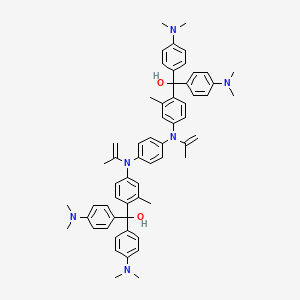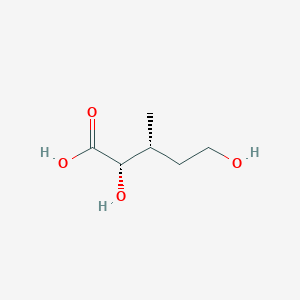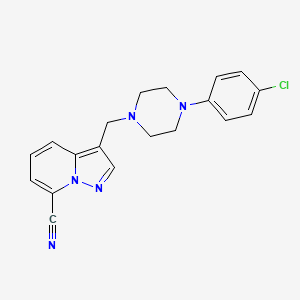
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a piperazine moiety and a chlorophenyl group further enhances its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring using a cyclization reaction. This can be achieved by treating the pyrazole with a suitable pyridine derivative in the presence of a catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolopyridine intermediate with a piperazine derivative, such as 4-(4-chlorophenyl)piperazine, under basic conditions.
Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a cyanation reaction. This can be achieved by treating the intermediate with a cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation. This includes pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-b)pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activity.
Pyrazolo(4,3-c)pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties.
Uniqueness
Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- is unique due to the presence of the piperazine moiety and the chlorophenyl group. These structural features contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
444056-97-7 |
|---|---|
Molecular Formula |
C19H18ClN5 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C19H18ClN5/c20-16-4-6-17(7-5-16)24-10-8-23(9-11-24)14-15-13-22-25-18(12-21)2-1-3-19(15)25/h1-7,13H,8-11,14H2 |
InChI Key |
STIRDGXSGQTCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=C(N3N=C2)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


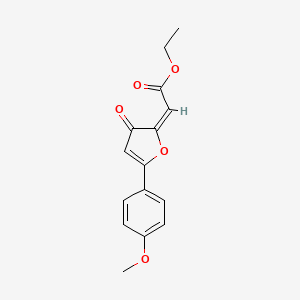
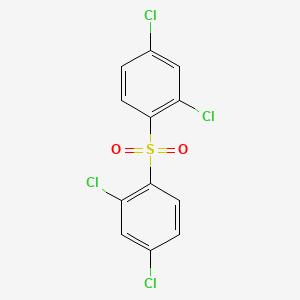
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
